3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene
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Overview
Description
3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene is an organic compound with the molecular formula C₉H₁₁BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound features a bromomethyl group attached to a cyclopropylmethyl group, which is further connected to the thiophene ring. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene typically involves the bromination of a cyclopropylmethyl thiophene precursor. One common method includes the reaction of cyclopropylmethyl thiophene with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions . The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the methyl group attached to the cyclopropyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process, minimizing the formation of by-products and ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and various amines.
Major Products Formed
Scientific Research Applications
3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene depends on its specific application and the nature of its derivatives. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects . The bromomethyl group can act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)thiophene: Lacks the cyclopropylmethyl group, resulting in different reactivity and applications.
Cyclopropylmethyl thiophene:
Uniqueness
3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene is unique due to the presence of both the bromomethyl and cyclopropylmethyl groups, which confer distinct reactivity and versatility in synthetic applications. This dual functionality allows for diverse chemical modifications and the exploration of various biological and industrial applications .
Properties
Molecular Formula |
C9H11BrS |
---|---|
Molecular Weight |
231.15 g/mol |
IUPAC Name |
3-[[1-(bromomethyl)cyclopropyl]methyl]thiophene |
InChI |
InChI=1S/C9H11BrS/c10-7-9(2-3-9)5-8-1-4-11-6-8/h1,4,6H,2-3,5,7H2 |
InChI Key |
LEAAMRQMFJCBJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CSC=C2)CBr |
Origin of Product |
United States |
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